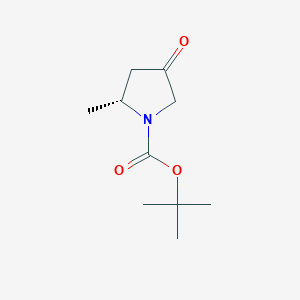

tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate” is an organic compound . It’s a derivative of pyrrolidine carboxylic acid . The compound is related to tert-butyl alcohol, which is a colorless solid with a camphor-like odor .

Synthesis Analysis

The synthesis of similar compounds involves the use of flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient and versatile compared to batch processes .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern . It’s used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry .Scientific Research Applications

Synthesis and Chemical Applications

The compound has been mentioned in the context of synthetic routes for pharmaceuticals, such as in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis process involved various steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, indicating its utility in complex organic syntheses (W. Mi, 2015) Graphical Synthetic Routes of Vandetanib.

Environmental Fate and Removal

Studies on the environmental fate of related compounds, such as methyl tert-butyl ether (MTBE), highlight the challenges and methods for removing these substances from the environment. MTBE, for example, shows significant solubility in water and resists biodegradation under anaerobic conditions, presenting challenges for remediation efforts (S. Fiorenza & H. Rifai, 2003) Review of MTBE Biodegradation and Bioremediation.

Potential Environmental and Health Impacts

The environmental occurrence, fate, and potential health impacts of synthetic phenolic antioxidants, including compounds related to tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate, have been reviewed. These studies suggest concerns about the environmental persistence and potential toxicity of such compounds, underscoring the importance of understanding their behavior and impacts (Runzeng Liu & S. Mabury, 2020) Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity.

Biodegradation and Remediation Strategies

Research on the biodegradation of tert-butyl compounds, such as MTBE, and their intermediates, like tert-butyl alcohol (TBA), provides insights into potential remediation strategies. These studies discuss the microbial degradation pathways and the challenges associated with the biodegradation of these compounds, particularly under anaerobic conditions (S. Thornton et al., 2020) Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater: A review.

Mechanism of Action

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific information available . The interaction of this compound with its targets and the resulting changes would need to be determined through further scientific research.

Biochemical Pathways

The compound, being a derivative of pyrrolidine, may potentially interact with biochemical pathways involving pyrrolidine or its derivatives .

properties

IUPAC Name |

tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBMDHUKQONVIE-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B6236746.png)